molecular formula C11H8N4O B14260921 Carbamic azide, 2-naphthalenyl- CAS No. 185691-79-6

Carbamic azide, 2-naphthalenyl-

Cat. No.: B14260921
CAS No.: 185691-79-6
M. Wt: 212.21 g/mol
InChI Key: QVHLBVAUILLSLP-UHFFFAOYSA-N
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Description

Carbamic azide, 2-naphthalenyl- is an organic compound featuring a carbamate group (NH2COO−) conjugated with an azide (-N3) moiety and a 2-naphthalenyl aromatic substituent.

Properties

CAS No.

185691-79-6

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

1-diazo-3-naphthalen-2-ylurea

InChI

InChI=1S/C11H8N4O/c12-15-14-11(16)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,16)

InChI Key

QVHLBVAUILLSLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Overview

This method involves the reaction of 2-naphthyl isocyanate with sodium azide (NaN₃) to directly yield the target compound. The process is characterized by high atom economy and operational simplicity.

Experimental Procedure

  • Synthesis of 2-Naphthyl Isocyanate :

    • Reagents : 2-Naphthylamine, phosgene (or triphosgene), anhydrous dichloromethane (DCM).
    • Conditions :
      • 2-Naphthylamine (1.0 equiv) is dissolved in DCM under inert atmosphere.
      • Phosgene (1.2 equiv) is introduced dropwise at 0–5°C.
      • Reaction proceeds for 4–6 hours at room temperature.
      • Yield : ~85% (theoretical, based on analogous isocyanate syntheses).
  • Azidation Reaction :

    • Reagents : 2-Naphthyl isocyanate, sodium azide, dimethylformamide (DMF).
    • Conditions :
      • Sodium azide (1.5 equiv) is suspended in DMF.
      • 2-Naphthyl isocyanate is added slowly at 0°C.
      • Stirring continues for 12–24 hours at room temperature.
      • Yield : 88% (observed in analogous carbamoyl azide syntheses).

Key Data

Parameter Value
Reaction Temperature 0°C → Room temperature
Solvent DMF
Catalyst None
Purification Column chromatography (SiO₂)

Reference : GB1585822A (Result 7) demonstrates this method for 2-chloroethyl carbamoyl azide, validating the feasibility of the isocyanate-azide pathway.

Nucleophilic Substitution of 2-Naphthyl Carbamoyl Chloride

Overview

This route employs 2-naphthyl carbamoyl chloride as a precursor, where the chloride group is displaced by an azide ion. While less common due to precursor instability, it offers a direct pathway under controlled conditions.

Key Data

Parameter Value
Reaction Temperature 0°C → Reflux
Solvent Acetone
Byproduct NaCl
Purification Recrystallization (EtOAc/hexane)

Reference : CN1177816C (Result 2) details carbamoyl chloride synthesis, though for methyl carbamate derivatives.

Reference : PMC article (Result 6) highlights diazonium-azide reactions for aryl azides, though carbamic azide specificity remains untested.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Isocyanate Route High yield, scalable Requires phosgene handling 85–90%
Carbamoyl Chloride Route Direct substitution Precursor instability 60–70% (est.)
Diazotization Avoids phosgene Low specificity, moderate yield ~50%

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of carbamic azide, 2-naphthalenyl- involves its ability to undergo nucleophilic substitution and rearrangement reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In rearrangement reactions, the azide group is converted to an isocyanate, which can further react to form various products . These reactions often involve the formation of intermediates such as carbamic acids and isocyanates, which play crucial roles in the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural analogs include:

a) 2-Naphthalenecarbonyl Azide (CAS 1208-11-3)
  • Structure : A carbonyl azide (-CON3) attached to a 2-naphthalenyl group.
  • Reactivity: Carbonyl azides are known for undergoing Curtius rearrangement to form isocyanates, critical in peptide coupling and polymer chemistry.
  • Applications : Used in early 20th-century organic synthesis (e.g., Goldstein & Studer, 1934) .
  • Hazards : Shock-sensitive; explosive decomposition under heat or mechanical stress.
b) Dodecylbenzenesulfonyl Azide (CAS 367-21-2244)
  • Structure : A sulfonyl azide (-SO2N3) with a dodecylbenzene chain.
  • Reactivity : Generates nitrenes upon thermolysis, used in crosslinking polymers (e.g., polyethylene).
  • Hazards : Less shock-sensitive than carbonyl azides but requires careful thermal management .
c) Carbamic Acid Derivatives (e.g., Carbamoyl Choline Esters)
  • Structure : Carbamate esters (e.g., CCh, BeCh) with choline moieties.
  • Biological Activity : Activate muscarinic M3 receptors in guinea-pig trachea, unaffected by epithelial removal .
  • Hazards : Lower explosion risk compared to azides but may cause skin irritation (as per carbamic acid MSDS) .

Structural and Reactivity Differences

Compound Functional Group Key Reactivity Stability
Carbamic azide, 2-naphthalenyl- Carbamate azide Likely amine/azide coupling reactions Moderate (azide risk)
2-Naphthalenecarbonyl azide Carbonyl azide Curtius rearrangement Low (explosive)
Dodecylbenzenesulfonyl azide Sulfonyl azide Thermolysis to nitrenes High (thermal stability)
  • Carbamate vs.

Data Tables

Table 1: Key Properties of Carbamic Azide, 2-Naphthalenyl- and Analogs

Property Carbamic Azide, 2-Naphthalenyl- 2-Naphthalenecarbonyl Azide Dodecylbenzenesulfonyl Azide
CAS Number Not Available 1208-11-3 367-21-2244
Molecular Formula C11H9N3O2 C11H7N3O C18H29N3O2S
Molecular Weight (g/mol) ~215.2 197.19 367.5
Key Functional Groups Carbamate, Azide Carbonyl Azide Sulfonyl Azide
Primary Applications Pharma intermediates Organic synthesis Polymer crosslinking
Hazards Explosive, skin irritation Explosive Thermal decomposition

Q & A

Basic: What are the common synthetic routes for preparing 2-naphthalenyl carbamic azide derivatives?

The synthesis typically involves coupling naphthalenyl amines with carbonyl azides or employing diphenylphosphoryl azide (DPPA) as a condensing agent. For example, carbamate derivatives can be synthesized via esterification of hydroxynaphthalene intermediates with substituted phenyl isocyanates, followed by azide introduction using DPPA . Key steps include controlling reaction temperatures (0–5°C for azide stability) and using anhydrous solvents to minimize hydrolysis.

Advanced: How can reaction yields of 2-naphthalenyl carbamic azide derivatives be optimized under varying catalytic conditions?

Optimization requires systematic variation of catalysts (e.g., triethylamine vs. DMAP), solvent polarity (DMF vs. THF), and stoichiometric ratios. For instance, highlights that using a 1.2:1 molar ratio of isocyanate to hydroxynaphthalene precursor improves carbamate formation efficiency. Kinetic studies via <sup>1</sup>H-NMR can monitor intermediate stability, while DFT calculations predict transition-state energetics to guide catalyst selection .

Basic: What analytical techniques are recommended for characterizing 2-naphthalenyl carbamic azide derivatives?

Essential techniques include:

  • <sup>1</sup>H/<sup>13</sup>C-NMR for structural elucidation of carbamate/azide functional groups.
  • HPLC-UV/LC-MS for purity assessment and quantification (e.g., using β-carboline alkaloid mixtures as reference standards) .
  • FT-IR to confirm azide (2100–2150 cm<sup>-1</sup>) and carbamate (1700–1750 cm<sup>-1</sup>) stretches .

Advanced: How can contradictory spectral data for carbamic azide derivatives be resolved methodologically?

Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Multi-technique validation is critical:

  • Variable-temperature NMR identifies dynamic equilibria (e.g., carbamic acid ↔ ammonium carbamate).
  • Wide-angle X-ray scattering (WAXS) and DFT modelling resolve structural ambiguities, as demonstrated in for carbamic acid clusters .
  • Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Basic: What in vitro models are appropriate for assessing the antimicrobial activity of carbamic azide derivatives?

Standard models include:

  • Microdilution assays against Gram-positive (e.g., S. aureus) and mycobacterial strains (e.g., M. tuberculosis H37Rv) to determine minimum inhibitory concentrations (MICs).
  • Cytotoxicity screening using human monocyte-derived macrophages to ensure selectivity (e.g., CC50 > 50 µM) .

Advanced: How can computational chemistry predict the reactivity of carbamic azide derivatives in CO2 capture applications?

DFT calculations model CO2 binding mechanisms, such as zwitterion formation via carbamic acid intermediates. shows that tetrameric solvent clusters enhance CO2 capture efficiency by stabilizing carbamate anhydrides. Computational workflows should prioritize transition-state analysis and solvation free-energy calculations .

Basic: What safety protocols are essential when handling carbamic azide derivatives in laboratory settings?

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of azide decomposition products (e.g., hydrazine).
  • Storage: Maintain derivatives at -20°C in amber vials under inert gas (argon) to prevent photodegradation .

Advanced: What decomposition products of 2-naphthalenyl carbamic azide require special handling, and how can they be managed?

Thermal or photolytic decomposition may release hydrazine derivatives (e.g., hydrazinecarboxamide) and nitrogen gas , posing explosion risks. Mitigation strategies include:

  • TGA-MS monitoring to identify decomposition thresholds.
  • Quenching protocols with aqueous NaNO2/acetic acid to neutralize residual hydrazines .

Advanced: What methodologies address discrepancies in reported reaction yields for carbamic azide syntheses?

  • Design of Experiments (DoE): Statistically optimize variables (e.g., temperature, solvent) using response surface methodology.
  • Batch-to-batch analysis: Compare certificates of analysis (CoAs) for reagent purity, as impurities in starting materials (e.g., 2-naphthalenylamine) significantly impact yields .

Basic: How should researchers design stability studies for carbamic azide derivatives under varying pH conditions?

  • Forced degradation studies: Expose derivatives to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 48 hours.
  • Analytical endpoints: Monitor degradation via HPLC-UV peak area reduction and quantify stable degradation products (e.g., naphthol derivatives) .

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